

Synthesis of H-Met-Tyr-OH: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: **H-Met-tyr-OH**

Cat. No.: **B077975**

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This document provides a comprehensive guide for the synthesis of the dipeptide **H-Met-Tyr-OH** (Methionyl-Tyrosine) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from resin preparation to final product purification and characterization.

Chemical Properties

H-Met-Tyr-OH is a dipeptide composed of L-methionine and L-tyrosine.^{[1][2]} Its chemical formula is C₁₄H₂₀N₂O₄S, with a molar mass of 312.38 g/mol.^[1] In aqueous solution and solid form, it exists as a zwitterion.^[1]

Overview of the Synthesis Strategy

The synthesis of **H-Met-Tyr-OH** is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α -amino group is base-labile, while the side-chain protecting groups and the resin linkage are acid-labile, allowing for an orthogonal protection strategy.

Quantitative Data Summary

The following table summarizes the expected key parameters and outcomes for the solid-phase synthesis of **H-Met-Tyr-OH**. The values are representative of typical dipeptide syntheses and may vary based on the specific reagents, resin, and equipment used.

| Parameter | Value | Notes |
|------------------------------|------------------|---|
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 2.9 - 5 eq. | Dependent on the chosen coupling reagent. |
| Base Equivalents | 6 - 10 eq. | Dependent on the chosen coupling reagent and base. |
| Coupling Time | 1 - 4 hours | Per amino acid coupling step. |
| Fmoc Deprotection Time | 20 - 30 minutes | Total time for two piperidine treatments. |
| Cleavage Time | 2 - 3 hours | Time for cleavage from the resin and side-chain deprotection. |
| Crude Peptide Yield | 70 - 90% | Based on the initial resin loading. |
| Purity (Crude) | 60 - 85% | Determined by RP-HPLC. |
| Purity (After Purification) | >95% | Determined by RP-HPLC. |

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of **H-Met-Tyr-OH** on a Wang resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials

- Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)

- Fmoc-Met-OH
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Deprotection Reagent: 20% (v/v) piperidine in DMF
- Washing Solvent: DCM (Dichloromethane)
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
- Cold diethyl ether
- Reaction vessel with a sintered glass frit
- Shaker or bubbler for agitation

Protocol 1: Resin Preparation and Swelling

- Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 200 mg, 0.1 mmol) in a fritted reaction vessel.
- Add DMF (5 mL) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
- After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection

- Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
- Agitate the mixture for 5 minutes at room temperature and then drain the solution.
- Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes.

- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).

Protocol 3: Coupling of Fmoc-Met-OH

- In a separate vial, dissolve Fmoc-Met-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF (3 mL).
- Allow the mixture to pre-activate for 2-5 minutes at room temperature.
- Add the activated amino acid solution to the deprotected Tyr-resin in the reaction vessel.
- Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in yellow beads). If the test is positive, the coupling step should be repeated.

Protocol 4: Final Fmoc Deprotection

- Repeat the Fmoc deprotection procedure as described in Protocol 2 to remove the Fmoc group from the N-terminal methionine.

Protocol 5: Cleavage and Deprotection

CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use of a strong acid (TFA).

- Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
- Prepare the cleavage cocktail (2 mL) by combining 95% TFA, 2.5% TIS, and 2.5% water.

- Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
- Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from the tyrosine side chain.
- Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
- Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification

- Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL). A white precipitate of the peptide should form.
- Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.
- Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove residual TFA and scavengers. Centrifuge and decant after each wash.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

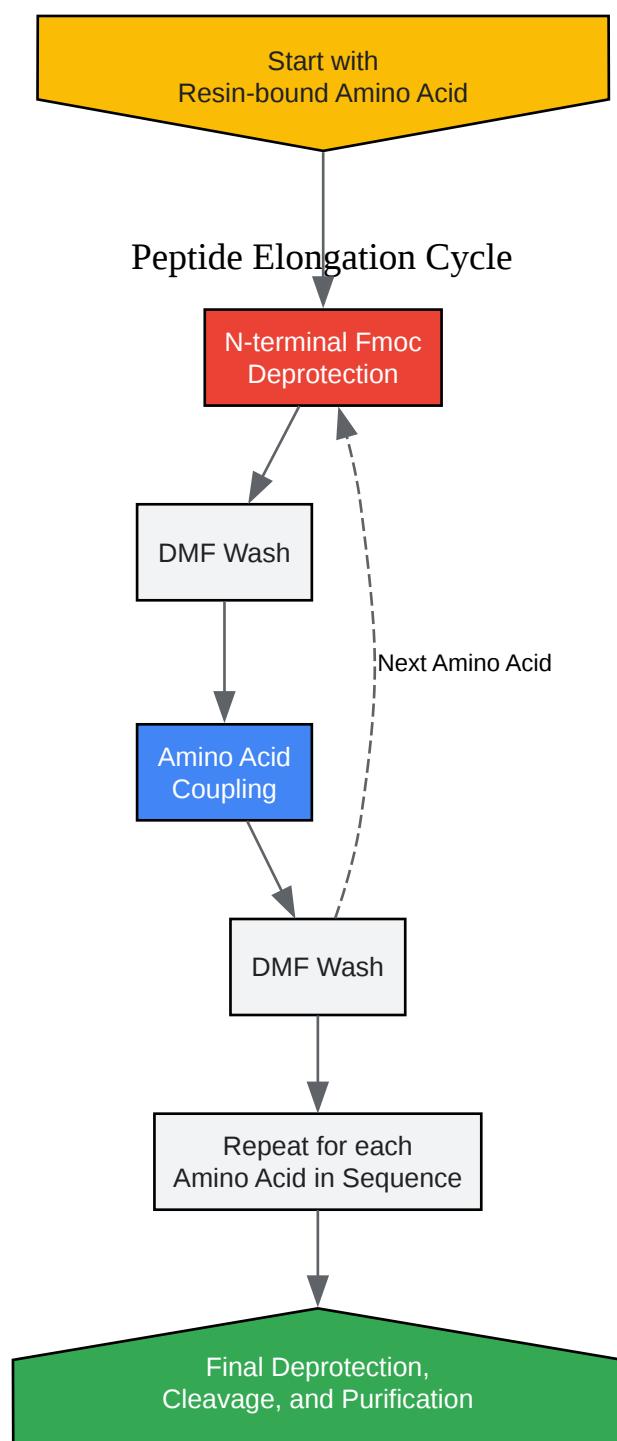
The following diagram illustrates the overall workflow for the solid-phase synthesis of **H-Met-Tyr-OH**.

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Caption: Solid-phase synthesis workflow for **H-Met-Tyr-OH**.

Logical Relationship of Synthesis Steps

This diagram shows the cyclical nature of the deprotection and coupling steps in solid-phase peptide synthesis.



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Caption: The cyclical process of peptide chain elongation in SPPS.

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References

- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
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